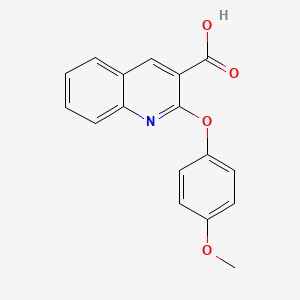
Theophylline, 8-chloro-7-(3-hydroxybutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chloro group, a hydroxybutyl side chain, and two methyl groups attached to the purine ring. The compound’s distinct chemical properties make it a subject of interest in various scientific research fields.
准备方法
The synthesis of 8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Chlorination: Introduction of the chloro group at the 8th position of the purine ring.
Hydroxybutylation: Attachment of the 3-hydroxybutyl side chain to the 7th position.
Methylation: Introduction of methyl groups at the 1st and 3rd positions.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research.
相似化合物的比较
8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
The uniqueness of 8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitutions, which confer distinct chemical and biological properties.
属性
CAS 编号 |
21622-65-1 |
|---|---|
分子式 |
C11H15ClN4O3 |
分子量 |
286.71 g/mol |
IUPAC 名称 |
8-chloro-7-(3-hydroxybutyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15ClN4O3/c1-6(17)4-5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h6,17H,4-5H2,1-3H3 |
InChI 键 |
BTURTIRALKUSAI-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B11838842.png)




![4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11838869.png)



![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)
![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)
